Fmoc-Arg(NO)-OH

δ-lactam side reaction arginine coupling efficiency Fmoc-SPPS impurity profile

Arginine-rich sequences in Fmoc-SPPS suffer severe δ-lactam formation with standard Pbf protection (12% at 30 min), inflating HPLC purification costs. Fmoc-Arg(NO)-OH eliminates this via the electron-withdrawing nitro group, suppressing δ-lactam to 3% at 30 min coupling. • 3% δ-lactam at 30 min vs 12% (Pbf) - directly increases crude purity • SnCl₂/2-MeTHF/HCl deprotection (55°C) preserves acid-labile linkers & PTMs • Enables on-resin fragment condensation inaccessible with Pbf/Mtr • Projected cost inversion at multi-kg GMP scale

Molecular Formula C21H23N5O6
Molecular Weight 441.4 g/mol
Cat. No. B13399709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg(NO)-OH
Molecular FormulaC21H23N5O6
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
InChIInChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)
InChIKeyRXMHIKWOZKQXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Arg(NO)-OH Procurement Guide


Fmoc-Arg(NO)-OH (CAS 58111-94-7; synonym Fmoc-Arg(NO₂)-OH, Nα-Fmoc-Nω-nitro-L-arginine) is a protected arginine derivative used in Fmoc solid-phase peptide synthesis (Fmoc-SPPS), where the Nω-nitro group serves as a guanidino side-chain protecting group that is orthogonal to both the base-labile Fmoc group and standard TFA-based global deprotection [1]. First described by Bergmann and later revisited by Alhassan et al. (2020), this derivative has gained renewed attention as an alternative to sulfonyl-based protecting groups (Pbf, Pmc, Mtr) and bis-Boc protection, particularly for arginine-rich or side-reaction-prone sequences .

δ-Lactam Control Suppressed δ-lactam side-reaction during arginine coupling in Fmoc-SPPS
Orthogonal Deprotection Reductive NO removal orthogonal to TFA-labile linkers and protecting groups
Synthesizer Stability Solution-stable in DMF over extended automated synthesizer runs

Why Fmoc-Arg(NO)-OH Cannot Be Replaced


Fmoc-Arg(NO)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Mtr)-OH are not functionally interchangeable in Fmoc-SPPS because their side-chain protecting groups differ fundamentally in their deprotection mechanism, susceptibility to δ-lactam side-reaction during coupling, and compatibility with on-resin modification workflows [1]. The sulfonyl-based Pbf and Mtr groups are removed under strongly acidic TFA conditions that can generate electrophilic sulfonyl cations capable of modifying Trp, Cys, and Met residues, whereas the nitro group is removed under mild reductive conditions (SnCl₂, 55 °C) that are orthogonal to acid-labile linkers and sensitive side chains [2]. Furthermore, the electron-withdrawing nitro group suppresses δ-lactam formation—the most severe coupling side-reaction of arginine—far more effectively than the Pbf group, directly impacting crude peptide purity and yield [1]. Substituting Fmoc-Arg(Pbf)-OH for Fmoc-Arg(NO)-OH without adjusting deprotection protocols leads to incomplete protecting group removal or, conversely, to TFA-induced side reactions when multiple arginine residues are present [3].

Fmoc-Arg(NO)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Arg(Mtr)-OH
Deprotection Route
Reductive, on-resin
TFA, post-cleavage
TFA, 4–12 h exposure
δ-Lactam Risk
Lowest reported among Arg derivatives
Moderate; sulfonyl-dependent
Moderate; sulfonyl-dependent
Acid-Labile Compatibility
Compatible; TFA-orthogonal
May require protocol adjustment
Prolonged acid exposure risk

Fmoc-Arg(NO)-OH Evidence Guide


δ-Lactam Suppression During Arginine Coupling

In a direct head-to-head study under identical activation and coupling conditions (DIC/OxymaPure, 1:1:1, 45 °C, DMF), Fmoc-Arg(NO)-OH generated only 3% δ-lactam by-product at 30 minutes, compared to 12% for Fmoc-Arg(Pbf)-OH—a 4-fold reduction [1]. The NO derivative achieved 75% fertile consumption of starting material at 30 min with >99% final coupling efficiency, while Fmoc-Arg(Boc)₂-OH produced 60% δ-lactam and only 28% coupling efficiency under the same conditions [1]. Even at 120 min, the NO derivative maintained a favourable active ester-to-δ-lactam ratio of approximately 1:1, whereas the Pbf analogue showed near-complete conversion of active ester to the δ-lactam side-product [1].

δ-Lactam Formation
Head-to-head
3% (NO) vs 12% (Pbf) vs 60% (Boc)₂
Supports coupling impurity assessment for Arg-rich sequences
30 min coupling; DIC/OxymaPure, DMF, 45 °C
δ-lactam side reaction arginine coupling efficiency Fmoc-SPPS impurity profile

Solution Stability vs. Bis-Boc

Solutions of Fmoc-Arg(NO)-OH (0.2 M in DMF or N-butylpyrrolidone) exhibited total stability over a 30-day monitoring period at room temperature, with no detectable degradation by reverse-phase HPLC [1]. This stability was identical to that of Fmoc-Arg(Pbf)-OH under the same conditions. In contrast, Fmoc-Arg(Boc)₂-OH showed progressive degradation: 88.8% remaining at 0 h, declining to 77.6% at 10 days, 51.2% at 30 days in DMF, and only 37.7% at 30 days in NBP [1]. At elevated temperature (45 °C) in the presence of OxymaPure, Fmoc-Arg(NO)-OH and Fmoc-Arg(Pbf)-OH again showed total stability, while the bis-Boc derivative degraded faster [1].

Solution Stability
Head-to-head
100% (NO) vs 51.2% (Boc)₂ at 30 days
Supports automated synthesizer cartridge compatibility
0.2 M in DMF; room temperature; HPLC-monitored
amino acid solution stability automated peptide synthesizer compatibility green solvent NBP

On-Resin Reductive Deprotection

The NO protecting group of Fmoc-Arg(NO)-OH can be removed while the peptide remains anchored to the solid support using 2 M SnCl₂ with 0.04 M phenol and 0.2 M aq HCl in 2-MeTHF at 55 °C (2–3 treatments × 1 h) [1]. Optimized conditions achieving complete deprotection used 1 M SnCl₂ (3 × 30 min) for a RGD peptide sequence [1]. In contrast, Fmoc-Arg(Pbf)-OH requires TFA-based global deprotection (typically 95:2.5:2.5 TFA/TIS/H₂O), which simultaneously cleaves the peptide from the resin [2]. Fmoc-Arg(Mtr)-OH demands even harsher TFA conditions: 4 hours for a single Arg residue, or 8–12 hours for two or more Arg residues, with an elevated risk of Trp, Met, and Cys modification during prolonged acid exposure [2]. Sonochemistry was demonstrated to further accelerate NO removal in demanding sequences [1].

On-Resin Deprotection
Method context
SnCl₂/2-MeTHF, 55 °C, 1–3 h
Enables orthogonal on-resin deprotection route
Orthogonal to TFA-labile linkers; supports convergent synthesis
on-resin deprotection orthogonal protecting group strategy SnCl₂ reduction green solvent 2-MeTHF

Crude Purity: Pbf vs. Pmc Comparison

In a published comparison, a 3-hour TFA cleavage and deprotection treatment yielded 69% of the desired peptide when Fmoc-Arg(Pbf)-OH was used versus only 46% when Fmoc-Arg(Pmc)-OH was employed—a 23-percentage-point advantage attributable to reduced sulfonyl cation-mediated side reactions with the benzofuran-based Pbf group . While this comparison is between Pbf and Pmc rather than directly between NO and Pbf, it establishes the baseline that Fmoc-Arg(NO)-OH, which is removed under non-acidic reductive conditions entirely orthogonal to TFA, circumvents sulfonyl-derived side reactions entirely [1]. This class-level inference positions Fmoc-Arg(NO)-OH as the preferred choice when TFA-induced sulfonyl electrophile damage to Trp, Cys, or Met residues is a concern.

Purity Baseline Context
Class-level
Pbf vs Pmc: 69% vs 46% yield
Class-level inference for sulfonyl-mediated side reactions
NO avoids sulfonyl electrophile generation entirely
crude peptide purity TFA cleavage side reactions Pbf vs Pmc comparison arginine protecting group selection

Large-Scale Manufacturing Cost

Fmoc-Arg(Pbf)-OH is the most expensive protected proteinogenic amino acid, costing approximately 10-fold more than Fmoc-Phe-OH at the 100-g scale, primarily due to the complex synthesis of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride intermediate [1]. While Fmoc-Arg(NO)-OH is slightly more expensive than Fmoc-Arg(Pbf)-OH at the 25-g scale, it is projected to become more economical in large-scale production because its synthesis uses less expensive raw materials and avoids the costly Pbf-chloride intermediate [1]. This cost inversion at scale is a critical procurement consideration for multi-kilogram GMP manufacturing campaigns.

Scale Economics
Reported
Pbf ~10× cost of Phe; NO projected lower at scale
Supports procurement cost evaluation for production scale
Cost inversion projected; raw material advantage
cost of goods kilo-scale peptide synthesis arginine derivative pricing raw material economics

Fmoc-Arg(NO)-OH Procurement Scenarios


δ-Lactam-Prone Peptide Synthesis

For peptide sequences containing multiple arginine residues or arginine adjacent to sterically demanding amino acids, Fmoc-Arg(NO)-OH provides the lowest δ-lactam side-reaction propensity among all commercially available Fmoc-Arg derivatives [1]. At 30 min of coupling, Fmoc-Arg(NO)-OH generates only 3% δ-lactam versus 12% for Fmoc-Arg(Pbf)-OH and 60% for Fmoc-Arg(Boc)₂-OH, translating to higher crude purity and reduced HPLC purification costs for arginine-rich therapeutic peptides such as angiotensin II analogs, bremelanotide, or semaglutide-related sequences [1].

On-Resin Fragment Synthesis for Ligation

Fmoc-Arg(NO)-OH is uniquely suited for the preparation of fully side-chain-protected peptide fragments that remain anchored to the resin after arginine deprotection. The SnCl₂/2-MeTHF/HCl reduction system (2 M SnCl₂, 0.2 M aq HCl, 55 °C, 2–3 × 1 h) removes the NO group while preserving the peptide-resin linkage and other acid-labile protecting groups—a capability that Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Mtr)-OH cannot provide because their TFA-based deprotection simultaneously cleaves the peptide from the resin [1][2]. This enables convergent fragment condensation and on-resin cyclization strategies that are inaccessible with sulfonyl-protected arginine derivatives.

Acid-Labile Peptide Synthesis

For peptides containing acid-labile modifications (e.g., glycosidic bonds, certain post-translational modification mimics, or acid-sensitive backbone functionalities), the TFA-orthogonal reductive deprotection of Fmoc-Arg(NO)-OH eliminates exposure of the final peptide to strong acid [1]. In contrast, Fmoc-Arg(Mtr)-OH requires TFA exposure times of 4 hours (single Arg) to 8–12 hours (multiple Arg residues), during which acid-labile functionality can be degraded or modified [3]. The ability to remove the NO group on-resin under mild, non-acidic conditions makes Fmoc-Arg(NO)-OH the protecting group of choice for acid-sensitive peptide targets.

Large-Scale GMP Peptide Manufacturing

For multi-kilogram GMP manufacturing campaigns, the projected cost inversion—where Fmoc-Arg(NO)-OH becomes more economical than Fmoc-Arg(Pbf)-OH at production scale due to cheaper raw materials—combined with the reduced downstream purification burden from lower δ-lactam formation, makes the nitro derivative a strategically advantageous procurement choice [1]. This scenario is particularly relevant for generic peptide API manufacturers seeking to reduce cost of goods for arginine-containing blockbuster peptides.

Application
Selection Property
Validation Focus
Arg-Rich Sequences
δ-Lactam suppression profile
Crude purity and coupling efficiency
Convergent Fragment Synthesis
On-resin reductive deprotection
Orthogonal protecting group integrity
Acid-Labile Peptide Targets
TFA-orthogonal deprotection route
Acid-sensitive functionality preservation
Large-Scale Production
Raw material and purification economics
Total cost of ownership per gram

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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